molecular formula C9H7NO2 B1436758 4-(Isoxazol-5-yl)phenol CAS No. 502658-76-6

4-(Isoxazol-5-yl)phenol

Cat. No. B1436758
M. Wt: 161.16 g/mol
InChI Key: FVIYAEXWKAXWOM-UHFFFAOYSA-N
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Description

4-(Isoxazol-5-yl)phenol, also known as IPhOH, is a heterocyclic organic compound that is widely used in various fields of research and industry. It is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular formula of 4-(Isoxazol-5-yl)phenol is C9H7NO2 . The average mass is 161.157 Da and the monoisotopic mass is 161.047684 Da .


Chemical Reactions Analysis

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Physical And Chemical Properties Analysis

4-(Isoxazol-5-yl)phenol is an off-white crystalline powder . The molecular weight is 161.16 g/mol.

Scientific Research Applications

Synthesis and Structural Characterization

  • Regioselective Synthesis : A new class of isoxazole derivatives has been synthesized through regioselective reactions, showcasing the compound's role in the development of novel chemical entities. These derivatives were characterized by spectroscopic methods and X-ray crystallography, highlighting their potential in material science and organic synthesis (Lokhande et al., 2013).
  • One-Pot Transformation : A synthesis method using copper salt in DMF was described for transforming hydroxy chalcones to isoxazoles, emphasizing the compound's utility in creating high-yield and selective chemical products under mild conditions (Gaikwad, 2021).

Potential Therapeutic Applications

  • Antitumor Activity : Research into isoxazolyl- and isothiazolylcarbamides has shown that some of these compounds exhibit high antitumor activity, indicating their potential in developing new cancer treatments (Potkin et al., 2014).
  • Anti-Osteoporotic Agents : Studies on 4,5-diphenylisoxazole derivatives have revealed their potential as anti-osteoporotic agents, with some compounds showing significant activity in promoting osteoblast activity and mineralization, suggesting their use in treating osteoporosis (Yeh‐long Chen et al., 2013).

Optical and Nonlinear Optical Properties

  • Optoelectronic Properties : A first-principles study of isoxazole derivatives has delved into their geometric, charge transport, optoelectronic, and nonlinear optical properties, demonstrating the compound's applicability in semiconducting materials and optoelectronic devices (Irfan et al., 2016).

Molecular Docking and Quantum Chemical Calculations

  • Molecular Docking : Research including molecular docking and quantum chemical calculations of specific phenol derivatives has provided insights into their molecular structure, spectroscopic data, and biological effects, underlining the importance of these compounds in drug design and pharmacology (Viji et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Given the significant role of isoxazoles in medicinal chemistry, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program . The development of alternate metal-free synthetic routes is one of the future directions in this field .

properties

IUPAC Name

4-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-6-10-12-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIYAEXWKAXWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627810
Record name 4-(1,2-Oxazol-5(2H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isoxazol-5-yl)phenol

CAS RN

502658-76-6
Record name 4-(1,2-Oxazol-5(2H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(Dimethylamino)-1-(4-hydroxyphenyl)-2-propen-1-one is prepared from 4-hydroxyacetophenone substantially in the same manner as that described for 3-(dimethylamino)-1-(3-hydroxyphenyl)-2-propen-1-one (Epoxide 24). 4-(5-Isoxazolyl)phenol is prepared from 3-(dimethylamino)-1-(4-hydroxyphenyl)-2-propen-1-one substantially in the same manner as that described for 3-(5-isoxazolyl)phenol (Epoxide 25). This phenolic product is reacted with (2S)-glycidyl 3-nitrobenzenesulfonate substantially as described for Epoxide 1 to yield the title epoxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(dimethylamino)-1-(4-hydroxyphenyl)-2-propen-1-one
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0 (± 1) mol
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reactant
Reaction Step Two
Name
3-(dimethylamino)-1-(3-hydroxyphenyl)-2-propen-1-one
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(2S)-glycidyl 3-nitrobenzenesulfonate
Quantity
0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
Epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

1-(4-hydroxyphenyl)ethanone (5 g, 36.7 mmol) was heated in dimethylformamide dimethyl acetal (6.56 g, 55 mmol) at 100° C. overnight. The solution turned dark red. Volatile solvent was removed under high vacuum. The crude 3-(dimethylamino)-1-(4-hydroxyphenyl)prop-2-en-1-one was dissolved in ethanol, followed by addition of hydroxylamine hydrochloride salt. The mixture was heated under reflux for 3 hours. The solvent was removed under vacuum. The residue was purified twice by column chromatography through 120 g biotage silica gel cartridges eluting with 10-40% EtOAc/hexanes (gradient) and 20% ethyl acetate/hexanes (isocratic) to give the product as white solid. LRMS calc: 161.1; obs: 162.2 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.56 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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